molecular formula C16H13BrN2O4S B3995111 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3995111
M. Wt: 409.3 g/mol
InChI Key: SZBAPACKXBSXCX-UHFFFAOYSA-N
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Description

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound characterized by the presence of a bromine atom, a methoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-methoxybenzoic acid, which is then subjected to further reactions to introduce the carbamothioyl and amino groups. The reaction conditions often involve the use of reagents such as thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the carbonyl group can produce 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzyl alcohol.

Scientific Research Applications

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the carbamothioyl and amino functionalities.

    2-Bromo-5-methoxybenzoic acid: Similar structure but different positioning of functional groups.

    2-Chloro-5-methoxyphenyl boronic acid: Similar in structure but with a chlorine atom instead of bromine.

Uniqueness

2-({[(5-Bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-23-13-7-6-9(17)8-11(13)14(20)19-16(24)18-12-5-3-2-4-10(12)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBAPACKXBSXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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